molecular formula C23H24N2O4 B3439419 3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B3439419
M. Wt: 392.4 g/mol
InChI Key: KGAQUKGZPSUKQM-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxy-2H-chromen-2-one: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-4-5-16(2)20(12-15)24-8-10-25(11-9-24)22(26)19-14-17-13-18(28-3)6-7-21(17)29-23(19)27/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAQUKGZPSUKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 2
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 3
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 4
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 5
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 6
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3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

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